6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine
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Overview
Description
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine is an organic compound that features a trifluoroethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine typically involves the introduction of the trifluoroethyl group to a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality industrial-grade material.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted benzothiazole derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acrylate: Used in polymer synthesis and high-tech applications.
Bis(2,2,2-trifluoroethyl) phosphonate: Utilized in the synthesis of H-phosphonates.
Tris(2,2,2-trifluoroethyl) phosphite: Employed as a ligand in organometallic chemistry.
Uniqueness
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine is unique due to the combination of the benzothiazole ring and the trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7F3N2S |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)4-5-1-2-6-7(3-5)15-8(13)14-6/h1-3H,4H2,(H2,13,14) |
InChI Key |
WHZRSARNIQFOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
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